2-(azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole hydrochloride

Triazole regioisomerism N2-substituted 1,2,3-triazole physicochemical differentiation

2-(Azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole hydrochloride (CAS 2549039-27-0) is a heterocyclic small-molecule building block combining a four-membered azetidine ring with a 4,5-dimethyl-substituted 2H-1,2,3-triazole core, supplied as the mono-hydrochloride salt with molecular formula C₇H₁₃ClN₄ and molecular weight 188.66 g/mol. The compound features the N2-connected 2H-1,2,3-triazole regioisomer, which is structurally and electronically distinct from the more common 1H-1,2,4-triazole isomer found in many commercial analogs.

Molecular Formula C7H13ClN4
Molecular Weight 188.66 g/mol
CAS No. 2549039-27-0
Cat. No. B6434791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole hydrochloride
CAS2549039-27-0
Molecular FormulaC7H13ClN4
Molecular Weight188.66 g/mol
Structural Identifiers
SMILESCC1=NN(N=C1C)C2CNC2.Cl
InChIInChI=1S/C7H12N4.ClH/c1-5-6(2)10-11(9-5)7-3-8-4-7;/h7-8H,3-4H2,1-2H3;1H
InChIKeyYSGGXDTVBRFQRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole Hydrochloride (CAS 2549039-27-0): Procurement-Relevant Structural and Pharmacochemical Profile


2-(Azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole hydrochloride (CAS 2549039-27-0) is a heterocyclic small-molecule building block combining a four-membered azetidine ring with a 4,5-dimethyl-substituted 2H-1,2,3-triazole core, supplied as the mono-hydrochloride salt with molecular formula C₇H₁₃ClN₄ and molecular weight 188.66 g/mol . The compound features the N2-connected 2H-1,2,3-triazole regioisomer, which is structurally and electronically distinct from the more common 1H-1,2,4-triazole isomer found in many commercial analogs [1]. It is cataloged as a screening compound and versatile synthetic intermediate for medicinal chemistry applications, with the azetidine NH and triazole core providing orthogonal derivatization handles [2]. IMPORTANT EVIDENCE LIMITATION: As of the search date, no primary research articles, patents, or authoritative databases report quantitative biological or physicochemical data specifically for this CAS number. The comparative evidence presented below relies on structurally analogous compounds, class-level scaffold data, and computational predictions; direct head-to-head experimental data for this exact compound against named comparators are absent from the published literature.

Why Generic Azetidine-Triazole Substitution Is Not Supported by Evidence for 2-(Azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole Hydrochloride


Compounds within the azetidine-triazole family are not interchangeable because three orthogonal structural variables—triazole regioisomerism (2H-1,2,3- vs. 1H-1,2,4-), ring substitution pattern (4,5-dimethyl vs. unsubstituted vs. dibromo), and salt stoichiometry (mono-HCl vs. di-HCl vs. free base)—create discrete chemical entities with distinct physicochemical and pharmacological profiles [1]. The N2-substituted 2H-1,2,3-triazole isomer in the target compound exhibits different H-bond acceptor geometry, dipole moment, and metabolic stability compared to N1-substituted 1,2,3-triazoles or 1,2,4-triazole regioisomers [2]. Furthermore, N-substituted triazolo-azetidines have demonstrated scaffold-dependent antibacterial activity in high-throughput screening campaigns, where minor structural modifications produced 2-fold changes in MIC values [3]. Procuring a generic 'azetidine-triazole' without specifying the exact regioisomer and substitution pattern therefore risks selecting a compound with materially different reactivity, biological target engagement, and downstream synthetic utility. The quantitative evidence below establishes the specific dimensions along which CAS 2549039-27-0 differs from its closest commercially available analogs.

Quantitative Differentiation Evidence: 2-(Azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole Hydrochloride vs. Closest Analogs


Triazole Regioisomerism: N2-Connected 2H-1,2,3-Triazole vs. N1-Connected 1H-1,2,4-Triazole Core Determines H-Bond Geometry and Predicted LogP

The target compound contains an N2-connected 2H-1,2,3-triazole ring, whereas the most common commercial dimethyl azetidine-triazole analog (CAS 1341899-72-6) features an N1-connected 1H-1,2,4-triazole core . These two triazole isomers differ fundamentally in nitrogen atom placement: the 1,2,3-triazole has three contiguous nitrogens, while the 1,2,4-triazole has a one-carbon spacer between N1 and N2. This alters the H-bond acceptor vector geometry, dipole moment orientation, and metabolic stability profile [1]. The measured LogP of the 1,2,4-triazole free base analog (CAS 1341899-72-6) is −0.127 . No experimentally measured LogP is available for the target compound; however, the 2H-1,2,3-triazole core is reported to have distinct polarity and lipophilicity characteristics compared to the 1,2,4-triazole isomer, and N2-substitution confers different properties than N1-substitution despite structural similarity [1]. This regioisomeric difference cannot be overcome by simple formulation changes and must be considered during scaffold selection for structure-activity relationship (SAR) programs.

Triazole regioisomerism N2-substituted 1,2,3-triazole physicochemical differentiation medicinal chemistry

Dimethyl Substitution on Triazole Core: MW and Predicted Lipophilicity Differentiation from Unsubstituted 1,2,3-Triazole Analog

The 4,5-dimethyl substitution on the triazole ring of the target compound adds 28.06 Da (+C₂H₄) relative to the unsubstituted 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride (CAS 156113-60-9 free base plus HCl) . Each methyl group is empirically estimated to contribute approximately +0.5 log units to the octanol-water partition coefficient [1]. The unsubstituted analog has a measured LogP of −0.456, predicting an estimated LogP of approximately +0.54 for the dimethyl-substituted target free base [1]. This ~1.0 log unit increase in predicted lipophilicity would correspond to a ~10-fold higher octanol-water partitioning, substantially affecting membrane permeability, aqueous solubility, and protein binding characteristics. Additionally, the 4,5-dimethyl groups introduce steric bulk adjacent to the triazole N2-N3 bond, which may influence the conformational preferences of the azetidine-triazole linkage and alter target binding site compatibility compared to unsubstituted analogs.

Dimethyl substitution lipophilicity prediction molecular weight differentiation triazole SAR

Salt Stoichiometry: Mono-HCl (MW 188.66) vs. Di-HCl (MW 225.12) in Structurally Analogous Azetidine-Triazole Series

The target compound is supplied as the mono-hydrochloride salt (one HCl equivalent per molecule, MW 188.66 g/mol) , whereas a closely related regioisomer, 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride (CAS 1803589-40-3), is supplied as the di-hydrochloride salt (two HCl equivalents, MW 225.12 g/mol) . The 36.46 g/mol difference in molecular weight (+19.3%) arises solely from the additional equivalent of HCl. The di-HCl salt contains two protonated nitrogen centers versus one in the mono-HCl form, which affects aqueous solubility, hygroscopicity, and the number of exchangeable protons available for salt metathesis or free-base generation [1]. Furthermore, the free base equivalent weight for accurate molarity calculations differs: 152.20 g/mol (target free base, subtraction of 36.46 for HCl) versus 152.20 g/mol (di-HCl analog free base, subtraction of 72.92 for 2×HCl). This distinction is critical for solution preparation in biological assays where counterion mass must be accounted for.

Salt stoichiometry molecular weight counterion hydrochloride salt form procurement specification

N-Substituted Triazolo-Azetidine Scaffold Demonstrates Antibacterial Activity in HTS: Class-Level MIC Data Supporting Further Exploration

Although no MIC data exist for the specific target compound, a high-throughput screening (HTS) campaign using the pDualrep2 double-reporter system identified N-substituted triazolo-azetidines as a novel antibacterial scaffold [1]. The primary hit molecule demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli ΔtolC with evidence of translation blockage and no SOS-response induction [1]. Importantly, a structurally optimized analog (compound 2) achieved an improved MIC of 6.25 µg/mL, approaching the potency of erythromycin (MIC 2.5–5 µg/mL) against the same strain, and showed no cytotoxicity in the PrestoBlue assay against a panel of eukaryotic cells [1]. Translation inhibition of 26% was measured via luciferase assay at 160 µg/mL [1]. These class-level data establish the triazolo-azetidine scaffold as a validated starting point for antibacterial lead development. The target compound's 4,5-dimethyl-2H-1,2,3-triazole variant offers a structurally differentiated entry into this chemical space compared to the 1,2,4-triazole scaffolds or unsubstituted analogs more commonly explored.

Triazolo-azetidine antibacterial MIC high-throughput screening E. coli

Gamma-Secretase Modulator (GSM) Chemical Space: Azetidinotriazole Compounds Claimed in Patent Literature as Aβ42-Lowering Agents

The azetidinotriazole chemotype is explicitly claimed in granted patent US 9,611,254 B2 (filed 2014, assigned to Acturum Life Science AB) as gamma-secretase modulators (GSMs) for the treatment and/or prevention of Aβ-related diseases including Alzheimer's disease [1]. The patent discloses azetidinotriazole compounds of formula (I) and pharmaceutically acceptable salts thereof, with the stated therapeutic rationale that modulation of γ-secretase activity shifts APP processing away from the amyloidogenic Aβ42 peptide toward shorter, less aggregation-prone Aβ species [1]. While the specific dimethyl substitution pattern of the target compound is not exemplified in the patent's Markush claims, the azetidine-triazole core connectivity is directly encompassed. Related 1,2,3-triazole GSMs from the broader literature have demonstrated Aβ42 lowering in cellular assays (IC₅₀ values in the low micromolar range) and in vivo Aβ42 reduction in Sprague-Dawley rat brain following oral administration [2]. The target compound's 2H-1,2,3-triazole regioisomer represents an underexplored vector within this IP space compared to the predominantly 1H-1,2,3- and 1,2,4-triazole GSM chemical matter.

Gamma-secretase modulator Alzheimer's disease azetidinotriazole Aβ42 CNS drug discovery

Evidence-Backed Application Scenarios for 2-(Azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole Hydrochloride Procurement


Antibacterial Lead Discovery: Differentiated Triazolo-Azetidine Scaffold for HTS Follow-Up

Procurement of CAS 2549039-27-0 is indicated for antibacterial discovery programs seeking to expand beyond the N1-substituted triazolo-azetidine chemical space validated in published HTS campaigns. The Ivanenkov et al. (2019) study established that N-substituted triazolo-azetidines achieve MIC values of 6.25–12.5 µg/mL against E. coli ΔtolC through a translation inhibition mechanism with no eukaryotic cytotoxicity, representing a promising starting point for Gram-negative antibacterial development [1]. The target compound's 2H-1,2,3-triazole regioisomer and 4,5-dimethyl substitution pattern are structurally differentiated from the HTS compound set and may access distinct ribosomal binding conformations or improved physicochemical properties compared to the published analogs. Researchers should independently verify MIC values, confirm the mechanism of action via luciferase-based translation reporter assays, and assess mammalian cytotoxicity before advancing this specific compound into lead optimization.

Gamma-Secretase Modulator Medicinal Chemistry: Underexplored 2H-1,2,3-Triazole Regioisomer for Alzheimer's Disease Programs

The target compound is procurement-relevant for CNS drug discovery groups pursuing novel gamma-secretase modulator (GSM) intellectual property. US Patent 9,611,254 B2 explicitly claims azetidinotriazole compounds as GSMs for Aβ-related disease treatment [2]. Published triazole GSMs from this chemical series have demonstrated cellular Aβ42 lowering and in vivo brain Aβ42 reduction in rat models [3]. The 2H-1,2,3-triazole (N2-connected) regioisomer of the target compound represents an underexplored vector within this patent landscape, as most exemplified GSM triazoles bear N1-substitution. Organizations exploring this compound should conduct cellular Aβ42 LPECL assays in APP695-expressing H4 cells, compare potency against N1-substituted triazole analogs, and assess blood-brain barrier penetration potential given the moderate predicted LogP (~0.54) and low molecular weight of the free base (152.20 g/mol).

Synthetic Methodology Development: Azetidine N-H Functionalization and Triazole Diversification Handle

The compound's azetidine secondary amine (N-H) and electron-rich 1,2,3-triazole core provide two orthogonal synthetic handles for diversification, making it a valuable building block for parallel library synthesis. As described by Peipiņš et al. (2018), 2-triazolyl azetidines serve as key intermediates accessible via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-ethynyl azetidine precursors [4]. The azetidine N-H can undergo alkylation, acylation, sulfonylation, or reductive amination, while the triazole ring can participate in N-functionalization or metal-catalyzed cross-coupling at the C-H positions adjacent to the methyl substituents. This dual reactivity profile makes the compound procurement-relevant for synthetic chemistry groups building fragment-based screening libraries or exploring structure-property relationships in heterocyclic chemical space.

Physicochemical Comparator for Azetidine-Triazole Salt Form and Substitution SAR Studies

The target compound fills a specific gap in commercially available azetidine-triazole analog sets: it combines 2H-1,2,3-triazole regioisomerism with 4,5-dimethyl substitution in mono-HCl salt form. This positions it as a unique comparator for systematic SAR studies against: (a) 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole (CAS 1341899-72-6, free base, 1,2,4-triazole) [4], (b) 1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride (CAS 156113-60-9, unsubstituted 1,2,3-triazole) , and (c) 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride (CAS 1803589-40-3, di-HCl salt) . Procurement of all four compounds as a matched set enables deconvolution of triazole regioisomer effects, methyl substitution effects, and salt stoichiometry effects on solubility, permeability, metabolic stability, and target binding. This systematic approach to analog procurement supports rigorous SAR interpretation and reduces confounding variables in lead optimization campaigns.

Quote Request

Request a Quote for 2-(azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.